2,6-Dihydro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine 2,6-Dihydro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine
Brand Name: Vulcanchem
CAS No.: 61444-45-9
VCID: VC0017814
InChI: InChI=1S/C16H18N4O9/c1-6(21)26-4-9-11(27-7(2)22)12(28-8(3)23)15(29-9)20-5-17-10-13(20)18-16(25)19-14(10)24/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,24,25)
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)OC(=O)C)OC(=O)C
Molecular Formula: C₁₆H₁₈N₄O₉
Molecular Weight: 410.34 g/mol

2,6-Dihydro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine

CAS No.: 61444-45-9

Reference Standards

VCID: VC0017814

Molecular Formula: C₁₆H₁₈N₄O₉

Molecular Weight: 410.34 g/mol

2,6-Dihydro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine - 61444-45-9

CAS No. 61444-45-9
Product Name 2,6-Dihydro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine
Molecular Formula C₁₆H₁₈N₄O₉
Molecular Weight 410.34 g/mol
IUPAC Name [3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H18N4O9/c1-6(21)26-4-9-11(27-7(2)22)12(28-8(3)23)15(29-9)20-5-17-10-13(20)18-16(25)19-14(10)24/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,24,25)
Standard InChIKey PRDVADIVOOTBMC-UHFFFAOYSA-N
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)OC(=O)C)OC(=O)C
Synonyms 2’,3’,5’-Triacetate Xanthosine; NSC 70898; Xanthosine Triacetate;
PubChem Compound 250903
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator